2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride
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Overview
Description
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a white or gray crystalline powder with a molecular weight of 255.74 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with 3-pyridinecarboxaldehyde, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-2-(pyridin-2-yl)acetic acid
- 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid
- 2-(Pyridin-3-yl)acetic acid hydrochloride
Uniqueness
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its hydrophobicity, while the pyridinyl group contributes to its ability to interact with various biological targets .
Properties
IUPAC Name |
2-cyclohexyl-2-pyridin-3-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;/h4,7-10,12H,1-3,5-6H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRDVLCLDFRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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